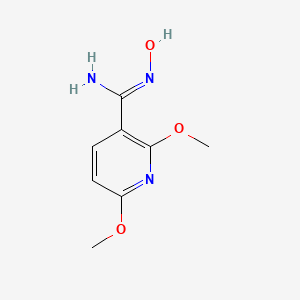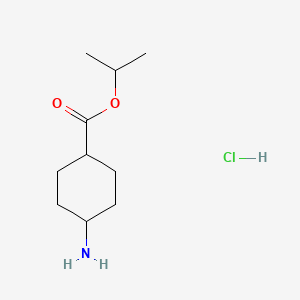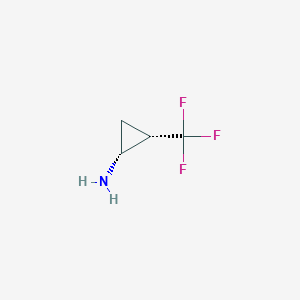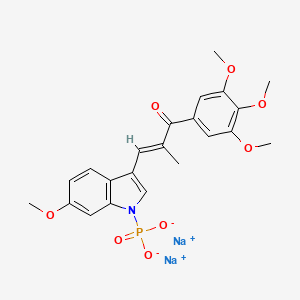
Sodium (E)-(6-methoxy-3-(2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indol-1-yl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (E)-(6-methoxy-3-(2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indol-1-yl)phosphonate is a complex organic compound that features a phosphonate group. Phosphonates are known for their stability and resistance to hydrolysis, making them valuable in various applications, including medicinal chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium (E)-(6-methoxy-3-(2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indol-1-yl)phosphonate typically involves the reaction of an indole derivative with a phosphonate reagent under controlled conditions. The process may include steps such as:
Formation of the Indole Derivative: This involves the reaction of 6-methoxyindole with appropriate reagents to introduce the 2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl group.
Phosphonation: The indole derivative is then reacted with a phosphonate reagent, such as diethyl phosphite, under basic conditions to form the desired phosphonate compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-throughput screening of catalysts and reaction parameters .
化学反応の分析
Types of Reactions
Sodium (E)-(6-methoxy-3-(2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indol-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphonate alcohols .
科学的研究の応用
Sodium (E)-(6-methoxy-3-(2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indol-1-yl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonate group, which mimics phosphate substrates.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers
作用機序
The mechanism by which sodium (E)-(6-methoxy-3-(2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indol-1-yl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes. The phosphonate group can inhibit enzymes by mimicking phosphate substrates, thereby blocking the enzyme’s active site and preventing its normal function .
類似化合物との比較
Similar Compounds
Phosphinates: Similar to phosphonates but with a different bonding structure.
Phosphates: Commonly found in biological systems and have similar reactivity.
Phosphoramidates: Used in medicinal chemistry for their stability and bioactivity
Uniqueness
Sodium (E)-(6-methoxy-3-(2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indol-1-yl)phosphonate is unique due to its specific structure, which combines an indole core with a phosphonate group. This combination imparts unique chemical and biological properties, making it valuable in various research and industrial applications .
特性
分子式 |
C22H22NNa2O8P |
|---|---|
分子量 |
505.4 g/mol |
IUPAC名 |
disodium;(E)-3-(6-methoxy-1-phosphonatoindol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H24NO8P.2Na/c1-13(21(24)14-9-19(29-3)22(31-5)20(10-14)30-4)8-15-12-23(32(25,26)27)18-11-16(28-2)6-7-17(15)18;;/h6-12H,1-5H3,(H2,25,26,27);;/q;2*+1/p-2/b13-8+;; |
InChIキー |
PDGFFMYUOIGSME-LIYVDSPJSA-L |
異性体SMILES |
C/C(=C\C1=CN(C2=C1C=CC(=C2)OC)P(=O)([O-])[O-])/C(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Na+].[Na+] |
正規SMILES |
CC(=CC1=CN(C2=C1C=CC(=C2)OC)P(=O)([O-])[O-])C(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12953174.png)
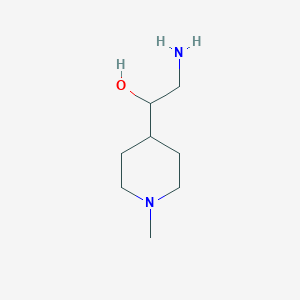
![2-(3-acetylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953194.png)
![Sodium 8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl phosphate](/img/structure/B12953199.png)
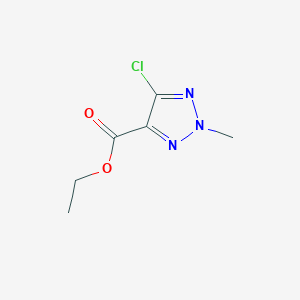
![7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine](/img/structure/B12953208.png)

![Rel-5-benzyl 1-ethyl (1S,3R)-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B12953224.png)
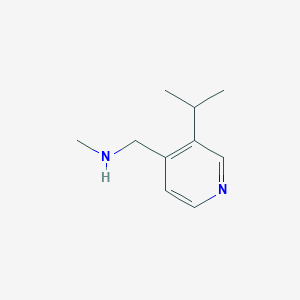
![(2S,3R,4R,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one](/img/structure/B12953237.png)
